Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)-
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Overview
Description
Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)- is a derivative of theophylline, a naturally occurring compound found in tea leaves and cocoa beans. Theophylline is well-known for its bronchodilator effects, commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the p-chlorophenyl and piperazinyl groups to the theophylline structure aims to enhance its pharmacological properties, potentially offering new therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)- typically involves the following steps:
Starting Materials: Theophylline, p-chlorophenylpiperazine, and ethylating agents.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts: Common catalysts include potassium carbonate (K2CO3) or sodium hydride (NaH).
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: H2O2 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)- has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of new derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential use in treating respiratory diseases, cancer, and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This results in bronchodilation, anti-inflammatory effects, and modulation of immune responses. The p-chlorophenyl and piperazinyl groups enhance its binding affinity and selectivity for specific PDE isoforms, potentially offering improved therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, primarily used as a bronchodilator.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar indications.
Dyphylline: A derivative with additional hydroxyl groups, offering different pharmacokinetic properties.
Uniqueness
Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)- is unique due to the presence of the p-chlorophenyl and piperazinyl groups, which enhance its pharmacological profile. These modifications may result in improved efficacy, reduced side effects, and broader therapeutic applications compared to its analogs.
Properties
CAS No. |
81996-49-8 |
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Molecular Formula |
C19H23ClN6O2 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
7-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H23ClN6O2/c1-22-17-16(18(27)23(2)19(22)28)26(13-21-17)12-9-24-7-10-25(11-8-24)15-5-3-14(20)4-6-15/h3-6,13H,7-12H2,1-2H3 |
InChI Key |
IOMXIULYVJTIDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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